1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine 1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine
Brand Name: Vulcanchem
CAS No.: 915922-87-1
VCID: VC6396875
InChI: InChI=1S/C8H15N5/c1-3-12(4-2-9-1)5-6-13-8-10-7-11-13/h7-9H,1-6H2
SMILES: C1CN(CCN1)CCN2C=NC=N2
Molecular Formula: C8H20Cl3N5O
Molecular Weight: 308.63

1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine

CAS No.: 915922-87-1

Cat. No.: VC6396875

Molecular Formula: C8H20Cl3N5O

Molecular Weight: 308.63

* For research use only. Not for human or veterinary use.

1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine - 915922-87-1

Specification

CAS No. 915922-87-1
Molecular Formula C8H20Cl3N5O
Molecular Weight 308.63
IUPAC Name 1-[2-(1,2,4-triazol-1-yl)ethyl]piperazine
Standard InChI InChI=1S/C8H15N5/c1-3-12(4-2-9-1)5-6-13-8-10-7-11-13/h7-9H,1-6H2
Standard InChI Key WIRWEUIIQNHQCY-UHFFFAOYSA-N
SMILES C1CN(CCN1)CCN2C=NC=N2

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a piperazine ring (a six-membered diamine) linked via an ethyl chain to a 1,2,4-triazole group. Key structural identifiers include:

  • SMILES: C1CN(CCN1)CCN2C=NC=N2\text{C1CN(CCN1)CCN2C=NC=N2}

  • InChIKey: WIRWEUIIQNHQCY-UHFFFAOYSA-N\text{WIRWEUIIQNHQCY-UHFFFAOYSA-N}

  • IUPAC Name: 1-[2-(1,2,4-triazol-1-yl)ethyl]piperazine .

The presence of multiple nitrogen atoms in both rings enables hydrogen bonding and coordination chemistry, which are critical for interactions in biological systems .

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula (base)C8H15N5\text{C}_8\text{H}_{15}\text{N}_5
Molecular Weight (base)169.24 g/mol
CAS Number915922-87-1
PubChem CID45791078
SolubilityNot publicly available

Synthesis and Derivatives

Common Derivatives

Derivatization focuses on enhancing solubility and bioavailability:

  • Dihydrochloride Salt: C8H17Cl2N5\text{C}_8\text{H}_{17}\text{Cl}_2\text{N}_5, MW 254.16 g/mol, ≥95% purity.

  • Trihydrochloride Hydrate: C8H20Cl3N5O\text{C}_8\text{H}_{20}\text{Cl}_3\text{N}_5\text{O}, MW 308.63 g/mol.

  • Methylated Analogues: Introduced via alkylation with methyl iodide, improving metabolic stability .

Biological and Pharmacological Applications

Antimicrobial Activity

Triazole-piperazine hybrids exhibit broad-spectrum antimicrobial properties. For instance:

  • Bacterial Inhibition: Derivatives with 1,3,4-thiadiazole moieties (e.g., compounds 3c and 5a–c) showed MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Mechanism: Likely involves disruption of microbial cell wall synthesis or interference with DNA gyrase .

CXCR3 Receptor Modulation

A patent (WO2015011099A1) highlights derivatives of this compound as CXCR3 chemokine receptor antagonists, potentially useful in treating inflammatory diseases :

  • CXCL10 Binding Affinity: Subnanomolar IC50_{50} values in receptor-binding assays .

  • Therapeutic Targets: Autoimmune disorders (e.g., rheumatoid arthritis) and organ transplant rejection .

Computational and Experimental Studies

Molecular Docking

Docking studies of similar triazole-piperazine hybrids reveal:

  • CXCR3 Binding: Hydrogen bonds with residues Asp112^{112} and Tyr308^{308} stabilize ligand-receptor complexes .

  • Antimicrobial Targets: Strong interactions with E. coli dihydrofolate reductase (ΔG = -9.2 kcal/mol) .

ADMET Profiling

Predicted properties for the base compound include:

  • Lipophilicity: logP=1.2\log P = 1.2, suggesting moderate membrane permeability.

  • Hepatic Metabolism: Susceptible to CYP3A4-mediated oxidation.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the ethyl linker and triazole substituents.

  • In Vivo Efficacy Studies: Preclinical testing in inflammation and infection models.

  • Formulation Development: Nanoencapsulation to address solubility limitations.

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